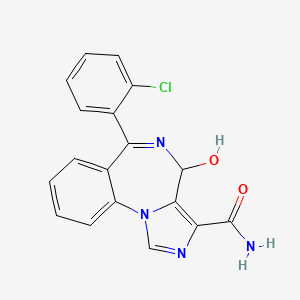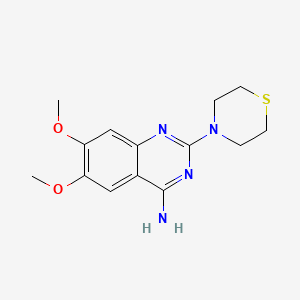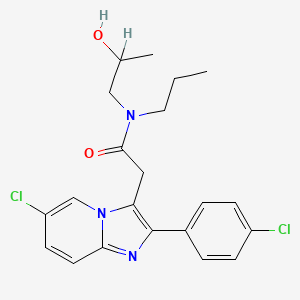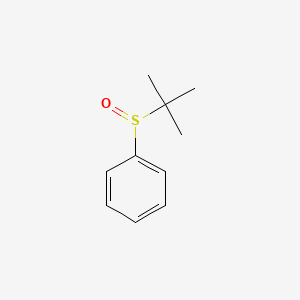
2-(9-Anthroyloxy)stearic acid
Descripción general
Descripción
2-(9-Anthroyloxy)stearic acid is a compound with the molecular formula C33H44O4. It is also known as 2-[(9-Anthrylcarbonyl)oxy]octadecanoic acid. This compound is characterized by the presence of an anthracene moiety attached to a stearic acid backbone through an ester linkage. The anthracene group imparts unique fluorescent properties to the molecule, making it useful in various scientific applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(9-Anthroyloxy)stearic acid typically involves the esterification of stearic acid with 9-anthracenecarboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing in an organic solvent such as dichloromethane or chloroform .
Industrial Production Methods: The scalability of the reaction would depend on optimizing the reaction parameters to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions: 2-(9-Anthroyloxy)stearic acid can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The ester linkage can be reduced to yield the corresponding alcohols.
Substitution: The anthracene group can participate in electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed:
Oxidation: Anthraquinone derivatives.
Reduction: Alcohol derivatives of stearic acid and anthracene.
Substitution: Nitrated or halogenated anthracene derivatives.
Aplicaciones Científicas De Investigación
2-(9-Anthroyloxy)stearic acid has several scientific research applications, including:
Chemistry: Used as a fluorescent probe to study lipid bilayers and membrane dynamics.
Biology: Employed in the investigation of membrane protein interactions and lipid metabolism.
Medicine: Utilized in drug delivery research to understand the behavior of lipid-based drug carriers.
Industry: Applied in the development of fluorescent dyes and sensors for various analytical purposes
Mecanismo De Acción
The mechanism of action of 2-(9-Anthroyloxy)stearic acid primarily involves its interaction with lipid bilayers. The anthracene moiety intercalates into the hydrophobic core of the lipid bilayer, while the stearic acid chain aligns with the fatty acid chains of the membrane lipids. This interaction can alter the fluidity and permeability of the membrane, affecting various cellular processes. The compound can also serve as a fluorescent marker, allowing researchers to visualize and study membrane dynamics and protein-lipid interactions .
Comparación Con Compuestos Similares
- 2-(9-Anthroyloxy)palmitic acid
- 6-(9-Anthroyloxy)stearic acid
- 12-(9-Anthroyloxy)stearic acid
Comparison: this compound is unique due to its specific positioning of the anthracene moiety at the second carbon of the stearic acid chain. This positioning influences its interaction with lipid bilayers and its fluorescent properties. Compared to other similar compounds, such as 2-(9-Anthroyloxy)palmitic acid, which has a shorter fatty acid chain, this compound provides a different spatial arrangement and interaction profile within the lipid bilayer .
Propiedades
IUPAC Name |
2-(anthracene-9-carbonyloxy)octadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H44O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-24-30(32(34)35)37-33(36)31-28-22-18-16-20-26(28)25-27-21-17-19-23-29(27)31/h16-23,25,30H,2-15,24H2,1H3,(H,34,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSTUBCZZXMAOGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(C(=O)O)OC(=O)C1=C2C=CC=CC2=CC3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H44O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90999772 | |
| Record name | 2-[(Anthracene-9-carbonyl)oxy]octadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90999772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78447-89-9 | |
| Record name | 2-(9-Anthroyloxy)stearic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078447899 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[(Anthracene-9-carbonyl)oxy]octadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90999772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[3-[3-[2,3-Di(hexadecanoyloxy)propoxy-hydroxyphosphoryl]oxypropoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B1219168.png)









